molecular formula C25H16Cl2O4 B14953767 (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B14953767
M. Wt: 451.3 g/mol
InChI Key: AHKFFBGCFIDWFM-MYKKPKGFSA-N
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Description

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a chromenylmethylidene group and a dichlorobenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenylmethylidene Intermediate: This step involves the condensation of 2H-chromen-3-carbaldehyde with an appropriate reagent to form the chromenylmethylidene intermediate.

    Benzofuran Ring Formation: The intermediate is then subjected to cyclization reactions to form the benzofuran ring structure.

    Introduction of the Dichlorobenzyl Ether Group: The final step involves the etherification of the benzofuran derivative with 2,6-dichlorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl ether moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The pathways involved include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one: Lacks the dichlorobenzyl ether group, making it less potent in certain applications.

    (2Z)-2-(2H-chromen-3-ylmethylidene)-6-methoxy-1-benzofuran-3(2H)-one: Contains a methoxy group instead of the dichlorobenzyl ether group, resulting in different chemical and biological properties.

Uniqueness

The presence of the dichlorobenzyl ether group in (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one imparts unique chemical reactivity and biological activity. This makes it more versatile and potent compared to similar compounds without this functional group.

Properties

Molecular Formula

C25H16Cl2O4

Molecular Weight

451.3 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,6-dichlorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C25H16Cl2O4/c26-20-5-3-6-21(27)19(20)14-29-17-8-9-18-23(12-17)31-24(25(18)28)11-15-10-16-4-1-2-7-22(16)30-13-15/h1-12H,13-14H2/b24-11-

InChI Key

AHKFFBGCFIDWFM-MYKKPKGFSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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